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Compound of Interest

Compound Name: 1-(4-Methyithiazol-5-yl)ethanone

Cat. No.: B1217663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-(4-Methylthiazol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug
development. The information presented herein includes detailed Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
utilized for their acquisition. This guide is intended to serve as a valuable resource for
researchers engaged in the synthesis, characterization, and application of this and related
heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for 1-(4-Methylthiazol-5-
yl)ethanone.

Table 1: *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
8.75 s 1H H-2 (thiazole ring)
2.59 S 3H -CHs (acetyl group)
2.52 S 3H -CHs (thiazole ring)
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Table 2: 13C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (8) ppm

Assighment

191.6 C=0 (acetyl group)
157.9 C-2 (thiazole ring)
150.8 C-4 (thiazole ring)
129.5 C-5 (thiazole ring)
29.0 -CHs (acetyl group)
16.5 -CHs (thiazole ring)

Table 3: IR Spectral Data (ATR)

Wavenumber (cm—?)

Interpretation

2924 C-H stretch (aliphatic)
1668 C=0 stretch (ketone)
1530 C=N stretch (thiazole ring)
1432 C-H bend (methyl)
1356 C-H bend (methyl)
1235 C-C stretch
1004 Ring vibration
899 C-H out-of-plane bend
795 C-S stretch

Table 4: Mass Spectrometry Data (El)
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miz Relative Intensity (%) Assighment
141.0 65 M]*

126.0 100 [M - CHs]*
98.1 20 [M - COCHs]*
84.1 35 [CaHaNS]*
57.1 15 [CsH3S]*
43.0 80 [CHsCO]*

Experimental Protocols

The spectral data presented in this guide were obtained using the following experimental
methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500
MHz for *H and 125 MHz for 13C nuclei. The sample was dissolved in deuterated chloroform
(CDCIs), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard. For the 13C NMR spectrum, broadband proton decoupling was
employed to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer
equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the
neat compound was placed directly on the diamond crystal, and the spectrum was recorded in
the range of 4000-650 cm™1.

Mass Spectrometry (MS)

Low-resolution mass spectral data were acquired on a Shimadzu GCMS-QP2010 Plus gas
chromatograph-mass spectrometer using electron ionization (El) at 70 eV. The sample was
introduced via direct injection.
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Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of

spectroscopic data for the characterization of an organic compound like 1-(4-Methylthiazol-5-
yl)ethanone.
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Workflow for Spectroscopic Analysis

This diagram outlines the logical progression from synthesizing and purifying the compound to
acquiring diverse spectroscopic data and finally integrating this information to confirm the
molecular structure.
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 To cite this document: BenchChem. [Spectral Data of 1-(4-Methylthiazol-5-yl)ethanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217663#1-4-methylthiazol-5-yl-ethanone-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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